4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid
CAS No.: 101272-92-8
Cat. No.: VC8189434
Molecular Formula: C16H13ClO3
Molecular Weight: 288.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101272-92-8 |
|---|---|
| Molecular Formula | C16H13ClO3 |
| Molecular Weight | 288.72 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid |
| Standard InChI | InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)16(20)14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19) |
| Standard InChI Key | OZWWBBUADNEKHF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid, precisely describes its structure: a butanoic acid chain with a ketone group at position 4, a 4-chlorophenyl group at position 4, and a phenyl group at position 3. Its canonical SMILES representation, \text{C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl, confirms the spatial arrangement of these substituents. The presence of both electron-withdrawing (chlorine) and electron-donating (phenyl) groups influences its reactivity and physicochemical behavior.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 288.72 g/mol | |
| Exact Mass | 288.055 g/mol | |
| LogP (Partition Coefficient) | 3.78 | |
| PSA (Polar Surface Area) | 54.37 Ų |
The relatively high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis and Manufacturing
Synthetic Routes
While explicit details about the synthesis of 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid are scarce, analogous compounds are typically prepared via Friedel-Crafts acylation or Claisen condensation reactions . A plausible pathway involves:
-
Friedel-Crafts Acylation: Reacting 4-chloroacetophenone with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to form the ketone intermediate.
-
Nucleophilic Addition: Introducing the carboxylic acid moiety via reaction with a malonic acid derivative under basic conditions.
Recent advances in cascade reductive Friedel-Crafts alkylation/cyclization, as demonstrated by Yadav et al. , could be adapted for synthesizing such keto-acid derivatives. These methods emphasize atom economy and reduced byproduct formation, aligning with green chemistry principles.
Purification and Characterization
Post-synthesis purification likely employs recrystallization or column chromatography. Structural confirmation is achieved through:
-
Nuclear Magnetic Resonance (NMR): and NMR to verify substituent positions.
-
Mass Spectrometry: High-resolution MS to confirm molecular weight and fragmentation patterns.
Challenges and Future Directions
Knowledge Gaps
-
Biological Profiling: Comprehensive studies on pharmacokinetics and toxicity are needed.
-
Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms.
Interdisciplinary Opportunities
-
Drug Delivery Systems: Leveraging lipophilicity for nanoparticle-based formulations.
-
Green Synthesis: Exploring biocatalytic routes using engineered enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume